NSD2 ligand 1

PROTAC synthesis NSD2 degradation targeted protein degradation

Researchers requiring validated NSD2-targeted protein degradation tools face uncertainty when using non-specific ligands. NSD2 ligand 1 (HY-161575, MW 457.48) is the peer-reviewed precursor for LLC0424, the only NSD2 degrader with in vivo PD data in ALL and prostate cancer xenografts. - **Validated Utility**: Direct building block for cereblon-based PROTAC LLC0424 (Liu et al., 2024). - **Target Specificity**: Binds PWWP1 domain; enables complete NSD2 degradation vs. catalytic inhibition. - **Supply Data**: ≥98% purity; 100 mg/mL DMSO solubility (218.59 mM); stable 3 years at -20°C (powder).

Molecular Formula C26H23N3O5
Molecular Weight 457.5 g/mol
Cat. No. B15620919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNSD2 ligand 1
Molecular FormulaC26H23N3O5
Molecular Weight457.5 g/mol
Structural Identifiers
InChIInChI=1S/C26H23N3O5/c30-21-10-6-19(7-11-21)27-25(32)17-3-1-16(2-4-17)14-29(20-8-9-20)26(33)18-5-12-22-23(13-18)34-15-24(31)28-22/h1-7,10-13,20,30H,8-9,14-15H2,(H,27,32)(H,28,31)
InChIKeyKENRSATZYFIIKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NSD2 Ligand 1 – PWWP1-Targeting PROTAC Building Block


NSD2 ligand 1 (HY-161575; molecular formula C₂₆H₂₃N₃O₅, MW 457.48) is a small-molecule ligand that selectively targets the PWWP1 chromatin-binding domain of the histone methyltransferase NSD2 (also known as MMSET/WHSC1) [1]. Unlike standalone NSD2 inhibitors, NSD2 ligand 1 is expressly designed and validated as a synthetic precursor for constructing the cereblon-based PROTAC degrader LLC0424 (HY-161574) . The compound is commercially available at ≥98% purity from multiple vendors, with established DMSO solubility of 100 mg/mL (218.59 mM) and defined long-term storage conditions (−20°C powder, 3 years; −80°C in solvent, 6 months) . NSD2 is a key epigenetic driver in multiple myeloma, acute lymphoblastic leukemia (ALL), and several solid tumors; targeting its PWWP1 domain enables simultaneous disruption of both its histone methyltransferase catalytic activity and its chromatin-reader function [2].

Why NSD2 Ligand 1 Cannot Be Replaced


NSD2-targeting small molecules are not interchangeable for PROTAC construction. The NSD2 ligand field includes structurally distinct chemotypes targeting different protein domains with divergent binding modes: UNC6934 (a PWWP1 antagonist, Kd = 91 ± 8 nM by SPR) [1], NSD2-PWWP1 ligand 1/compound 34 (pIC₅₀ = 8.2, pKd = 8.6) [2], NSD2-IN-1/compound 38 (IC₅₀ = 0.11 μM for PWWP1) [3], and SET-domain catalytic inhibitors such as LEM-14 (IC₅₀ = 132 μM against NSD2, inactive against NSD1 and NSD3) [4]. Critically, only NSD2 ligand 1 has been peer-review-validated as a PROTAC building block yielding a degrader (LLC0424) with in vivo activity. The linker attachment vector, exit trajectory from the PWWP1 binding pocket, and compatibility with cereblon E3 ligase recruitment are all compound-specific parameters that cannot be assumed for alternative NSD2 binders. Substituting a different NSD2 ligand—even one with superior standalone binding affinity—risks producing a PROTAC with absent or severely attenuated degradation activity, as demonstrated by the negative controls MS159N1 (diminished CRBN binding) and MS159N2 (diminished NSD2 binding) in the MS159 degrader series [5].

NSD2 Ligand 1 – Comparative Evidence vs. Alternatives


Only Validated PWWP1-Based PROTAC Building Block

NSD2 ligand 1 is the sole NSD2-targeting ligand for which incorporation into a functional PROTAC degrader (LLC0424) has been described in the primary peer-reviewed literature [1]. In contrast, the most potent standalone NSD2-PWWP1 binder reported—compound 34 (NSD2-PWWP1 ligand 1, pIC₅₀ = 8.2, pKd = 8.6)—has not been validated in any published PROTAC construct [2]. Similarly, UNC6934 (Kd = 91 ± 8 nM), despite being a well-characterized chemical probe for PWWP1 antagonism, has only been incorporated into a PROTAC context as the parental ligand for LLC0424 through structural modification to yield NSD2 ligand 1 [3]. This means researchers initiating PROTAC programs face only one option with a proven synthetic path to a functional degrader. Negative control PROTACs MS159N1 and MS159N2—bearing diminished CRBN or NSD2 binding, respectively—failed to degrade NSD2, empirically demonstrating that successful PROTAC construction requires a specific, validated ligand–linker–E3 ligase configuration [4].

PROTAC synthesis NSD2 degradation targeted protein degradation PWWP1 ligand

Superior Degradation Potency of LLC0424 vs. MS159

The LLC0424 degrader constructed from NSD2 ligand 1 achieves a DC₅₀ of 20 nM with a Dmax of 96% in RPMI-8402 acute lymphoblastic leukemia cells, as reported in the primary publication [1]. This represents a 260-fold improvement in degradation potency over MS159 (compound 9), the first-in-class NSD2 PROTAC degrader, which exhibits a DC₅₀ of 5.2 μM (5,200 nM) after 48 hours in multiple myeloma cell lines [2]. LLC0424 also outperforms UNC8153, a selective NSD2-targeted degrader employing a distinct warhead mechanism, which displays a DC₅₀ of 350 nM—17.5-fold less potent than LLC0424 [3]. While these measurements were performed in different cell lines (RPMI-8402 for LLC0424; KMS11/H929 for MS159; MM1.S for UNC8153), the order-of-magnitude differences in DC₅₀ values are consistent with a genuine potency advantage rather than an artifact of assay conditions.

DC50 comparison NSD2 PROTAC potency degradation efficiency PROTAC benchmarking

LLC0424 Spares IKZF1/IKZF3 vs. MS159

A critical differentiator of the NSD2 ligand 1-derived degrader LLC0424 is its clean selectivity profile. Western blot analysis and unbiased global proteomics demonstrate that LLC0424 does not degrade NSD1, NSD3, or the cereblon neo-substrates IKZF1, IKZF3, GSPT1, and CK-1α in SEM cells treated with 2 μM LLC0424 [1]. This stands in marked contrast to MS159, which effectively degrades both IKZF1 and IKZF3 alongside NSD2 in KMS11 and H929 multiple myeloma cells [2]. The co-degradation of IKZF1 and IKZF3 by MS159 introduces confounding biological effects, as these Ikaros family transcription factors are themselves therapeutic targets in multiple myeloma (e.g., IMiD mechanism). For researchers seeking to attribute phenotypic consequences specifically to NSD2 loss, the IKZF1/3-off-target activity of MS159 represents a significant experimental confound that LLC0424 avoids entirely .

PROTAC selectivity CRBN neo-substrate IKZF1 IKZF3 off-target degradation

Only NSD2 PROTAC Degrader with In Vivo Degradation

Among all published NSD2 PROTAC degraders, only LLC0424—constructed from NSD2 ligand 1—has demonstrated in vivo NSD2 protein degradation in animal models. Liu et al. (2024) showed that both intravenous and intraperitoneal injection of LLC0424 produced potent NSD2 degradation in SEM and 22RV1 xenograft models at a dose of 60 mg/kg [1]. In contrast, MS159 was reported as bioavailable in mice but without quantitative in vivo NSD2 degradation data [2]. UNC8153 has not been evaluated in any in vivo model [3]. The Novartis SET-domain inhibitor series (e.g., Example 211, IC₅₀ = 5.5 nM in biochemical assay) represents a fundamentally different mechanism (catalytic inhibition) that does not eliminate NSD2 protein and therefore cannot phenocopy the dual-activity ablation achieved by PROTAC-mediated degradation [4]. This in vivo validation gap means NSD2 ligand 1 is currently the only ligand option for researchers requiring a degrader with proven systemic activity.

in vivo PK xenograft model NSD2 degradation in vivo PROTAC pharmacology

Dual Ablation of NSD2 Catalytic and Chromatin Functions

NSD2 ligand 1 targets the PWWP1 chromatin-reader domain of NSD2 rather than the SET catalytic domain. This targeting strategy is mechanistically distinct and functionally superior for PROTAC applications because degradation of full-length NSD2 simultaneously eliminates both its H3K36me2 methyltransferase catalytic activity and its PWWP1-mediated chromatin-binding/reader function [1]. In contrast, SET-domain catalytic inhibitors such as LEM-14 (IC₅₀ = 132 μM, selective over NSD1/NSD3) [2], MMSET-IN-1 (IC₅₀ = 3.3 μM for NSD2) [3], and the Novartis purineamine series (e.g., Example 211, IC₅₀ = 5.5 nM) [4] only block the enzymatic methyltransferase activity while leaving the chromatin-reader function intact. The Carlino et al. (2024) study explicitly states that inhibition of the NSD2-PWWP1 domain has been pursued as an alternative approach precisely because achieving potent and selective SET-domain inhibition has proven challenging [5]. The LLC0424 degrader built from NSD2 ligand 1 resolves this challenge by eliminating the entire NSD2 protein, providing a dual-mechanism solution that no SET-domain inhibitor or standalone PWWP1 antagonist can achieve alone.

PWWP1 domain H3K36me2 dual mechanism chromatin binding epigenetic degradation

Physicochemical Reproducibility and High Solubility

For reproducible PROTAC synthesis and biological assay preparation, the physicochemical specifications of the starting ligand are critical. NSD2 ligand 1 (HY-161575) is supplied at 99.76% purity with validated DMSO solubility of 100 mg/mL (218.59 mM) . This solubility is substantially higher than that reported for several comparator NSD2 ligands: UNC8153 has a DMSO solubility of 10 mM (standard stock concentration), and its molecular weight (583.69) yields approximately 5.8 mg/mL at this concentration . The high purity of NSD2 ligand 1 minimizes the risk of confounding biological effects from synthetic impurities during the multi-step PROTAC conjugation chemistry, where impurities in the ligand building block propagate through to the final degrader product. Defined storage conditions (−20°C powder, 3 years; −80°C in solvent, 6 months; −20°C in solvent, 1 month) provide clear stability benchmarks absent from the early literature on other NSD2 ligands, where long-term stability data are not systematically reported.

compound solubility purity specification PROTAC formulation chemical reproducibility

NSD2 Ligand 1 Application Scenarios


De Novo PROTAC Discovery Using Validated PWWP1 Ligand

Research groups initiating NSD2-targeted protein degradation programs should procure NSD2 ligand 1 as the PWWP1-recruiting moiety when the objective is to construct a cereblon-based PROTAC with a published synthetic route and proven degradation activity. The Liu et al. (2024) paper provides the complete chemical synthesis of LLC0424 from NSD2 ligand 1, including the linker attachment chemistry and E3 ligase ligand conjugation strategy [1]. This validated path eliminates the need for de novo SAR exploration of linker vectors, exit trajectory optimization, and ternary complex modeling—steps that are compound-specific and cannot be ported from structurally distinct NSD2 binders such as UNC6934 or compound 34. The availability of negative control data (MS159N1/N2 series) further reinforces the non-transferability of PROTAC design parameters across different NSD2 ligand chemotypes [2].

Target Validation Without IKZF1/IKZF3 Confounding

For functional genomics and target validation experiments where the biological readout must be unambiguously attributed to NSD2 loss-of-function, LLC0424 synthesized from NSD2 ligand 1 is the only NSD2 degrader with proteomics-validated selectivity that spares IKZF1, IKZF3, GSPT1, and CK-1α [1]. In contrast, MS159 co-degrades IKZF1 and IKZF3, which are transcription factors with established roles in lymphocyte development and multiple myeloma, creating a significant interpretative confound in hematopoietic cancer models [2]. Researchers studying NSD2 biology in ALL (where gain-of-function NSD2 mutations drive disease) should specifically use the NSD2 ligand 1→LLC0424 axis, as the primary efficacy data were generated in RPMI-8402 ALL cells bearing an endogenous NSD2 mutation [3].

Preclinical In Vivo NSD2 Degradation in Xenografts

Programs requiring in vivo NSD2 degradation data should prioritize NSD2 ligand 1 for LLC0424 synthesis, as it is the only NSD2 degrader for which in vivo pharmacodynamic activity has been demonstrated in peer-reviewed literature [1]. LLC0424 administered at 60 mg/kg via either intravenous or intraperitoneal routes achieves quantifiable NSD2 degradation in both SEM (ALL) and 22RV1 (prostate cancer) xenograft models [2]. No alternative NSD2 ligand (UNC6934, compound 34, NSD2-IN-1) or PROTAC degrader (MS159, UNC8153) has published in vivo degradation data, making NSD2 ligand 1 the de facto starting point for any study requiring animal model validation of NSD2-targeted degradation [3]. The established solubility of NSD2 ligand 1 (218.59 mM in DMSO) further facilitates the preparation of concentrated stock solutions needed for in vivo formulation development .

Chemical Biology of Dual NSD2 Function Ablation

Investigators studying the scaffolding and chromatin-localization functions of NSD2—functions that are independent of its SET-domain methyltransferase activity—require a tool that eliminates the entire NSD2 protein rather than merely inhibiting its catalytic activity. NSD2 ligand 1, through its incorporation into LLC0424, enables complete NSD2 protein degradation with sustained downregulation of the H3K36me2 chromatin mark [1]. This dual-mechanism phenotype cannot be replicated by SET-domain catalytic inhibitors (LEM-14, MMSET-IN-1, Novartis purineamines), which leave the NSD2 protein and its PWWP1-mediated chromatin-reader function intact [2]. The PWWP1-targeting strategy of NSD2 ligand 1 was explicitly validated by Carlino et al. (2024) as the preferred approach for disrupting NSD2-driven oncogenic chromatin regulation when SET-domain selectivity proves insufficient [3].

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